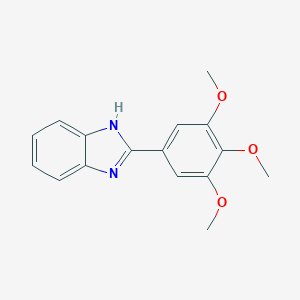

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Übersicht

Beschreibung

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

The compound features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution enhances its interaction with various biological targets, including:

- Tubulin : Inhibition affects cell division.

- Heat Shock Protein 90 (Hsp90) : Disruption leads to apoptosis in cancer cells.

- Thioredoxin Reductase (TrxR) : Implicated in oxidative stress response.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Affects gene expression regulation.

- Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Involved in cell signaling pathways.

The compound has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and modulation of signaling pathways such as ERK2 phosphorylation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives. For example:

- In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The compound showed an IC50 value of 11.75 μg/mL against A549 cells, indicating potent activity .

- Mechanistic studies revealed that these compounds induce cell cycle arrest at the S phase and promote apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Antimicrobial Properties

Research indicates that benzimidazole derivatives may possess antimicrobial activity. Docking studies suggest that these compounds can effectively interact with bacterial DNA gyrase B, making them potential candidates for developing new antibiotics .

Cytotoxicity Against Cancer Cells

A comprehensive study published in Pharmaceutical Research assessed various benzimidazole derivatives for their cytotoxic effects. The study found that the presence of electron-donating groups significantly increased anticancer activity. Notably, the derivative containing the 3,4,5-trimethoxyphenyl group exhibited superior cytotoxicity compared to other derivatives .

Mechanistic Insights

A detailed investigation into the mechanism of action revealed that modifications at specific positions on the benzimidazole ring could influence biological outcomes significantly. The study indicated that certain derivatives triggered apoptosis through mitochondrial pathways and affected cell cycle dynamics in a dose-dependent manner .

Data Tables

Wirkmechanismus

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. It also modulates signaling pathways involving extracellular signal-regulated kinases (ERKs) and caspases, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4,5-trimethoxyphenethylamine: Known for its hallucinogenic effects.

3,4,5-trimethoxycinnamic acid: Studied for its cholinesterase inhibitory activity.

3,4,5-trimethoxybenzaldehyde: Used as a precursor in the synthesis of various bioactive compounds.

Uniqueness

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct biological activities compared to other trimethoxyphenyl derivatives. Its ability to inhibit multiple enzymes and modulate various signaling pathways makes it a versatile compound with potential therapeutic applications .

Biologische Aktivität

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential anticancer properties and other therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution is significant as it influences the compound's biological activity. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of a suitable catalyst to form the desired benzimidazole derivative.

Biological Activity Overview

The biological activities of this compound include:

Anticancer Studies

A study evaluating the cytotoxic activity of various benzimidazole derivatives revealed that this compound demonstrated superior activity against A549 cells with an IC50 value of 11.75 μg/mL. The mechanism includes:

- Cell Cycle Arrest : Treatment with this compound resulted in significant increases in cell populations in the S phase and reductions in G0/G1 and G2/M phases.

- Apoptosis Induction : Flow cytometry analysis showed increased percentages of early and late apoptotic cells upon treatment.

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | A549 | 11.75 | Apoptosis induction, cell cycle arrest |

| Cisplatin | A549 | 10 | Standard control |

| Doxorubicin | A549 | 15 | Standard control |

Antiparasitic Activity

While specific data on the antiparasitic effects of this compound is sparse, related studies on benzimidazoles indicate that modifications to the phenyl ring can enhance activity against parasites like Trichinella spiralis. The presence of hydroxyl groups has been shown to significantly improve efficacy.

Case Studies

- Cytotoxicity Against Cancer Cells : In a study published in Pharmaceutical Research, derivatives including this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer properties.

- Mechanistic Insights : Another research article detailed how derivatives induced apoptosis through intrinsic pathways involving mitochondrial depolarization and activation of caspases. This suggests that modifications at specific positions on the benzimidazole ring can profoundly influence biological outcomes.

Eigenschaften

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.